![molecular formula C8H5ClN2O2 B1417967 5-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸 CAS No. 800401-68-7](/img/structure/B1417967.png)
5-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸
描述
5-Chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
There are several methodologies for the synthesis of pyridines with diverse functional groups . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 5-Chloro-1H-pyrrolo[2,3-c]pyridine is 152.58 g/mol . The SMILES string representation of the molecule is Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-c]pyridine is a solid substance . It has a molecular weight of 152.58 g/mol . The topological polar surface area is 28.7 Ų .科学研究应用
合成和抗菌活性
Toja等人(1986年)在杂环化学领域的研究探索了4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸的合成,与5-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸密切相关。他们报告了合成化合物中一种的抗菌活性,突出了这些化合物的潜在药用应用(Toja et al., 1986)。
合成杂环结构的方法
Alekseyev等人(2017年)提出了一种合成以前未知的包括5-氯-1H-吡咯并[2,3-b]吡啶系统的杂环结构的方法。他们的方法基于费歇尔反应,允许合成具有各种取代基的3-取代和2,3-二取代的5-氯-7-氮杂吲哚,展示了这种化学结构在合成复杂分子方面的多功能性(Alekseyev et al., 2017)。
在杀虫剂合成中的应用
牛文波(2011年)的研究涉及合成3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸,这是制备新杀虫剂氯-安替洛的重要中间体。这项研究标志着类似化合物在开发农用化学品方面的作用(Niu Wen-bo, 2011)。
羧酸的酯化
Takimoto等人(1981年)关于使用2-氯-1,3,5-三硝基苯作为缩合剂,通过醇与羧酸的酯化的工作,虽然不直接涉及5-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸,但提供了关于羧酸化学及其潜在应用的更广泛领域的见解(Takimoto et al., 1981)。
合成和抗炎活性
Muchowski等人(1985年)合成了5-丙烯基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸,其结构类似于5-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸。他们发现这些化合物具有显著的抗炎和镇痛活性,暗示了相关结构可能具有医学应用(Muchowski et al., 1985)。
安全和危害
属性
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRRMLODIKPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660000 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
CAS RN |
800401-68-7 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=800401-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

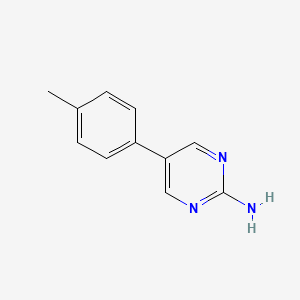
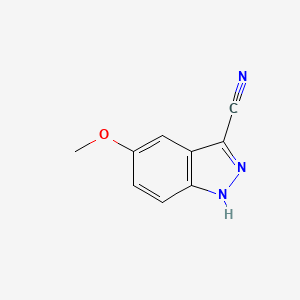
![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
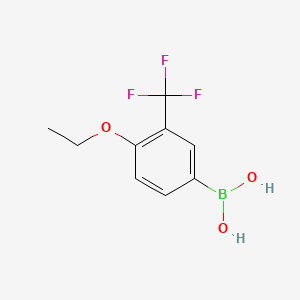
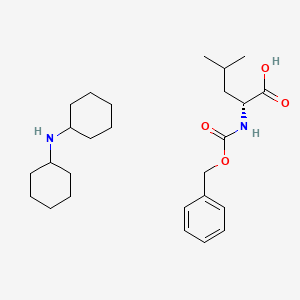
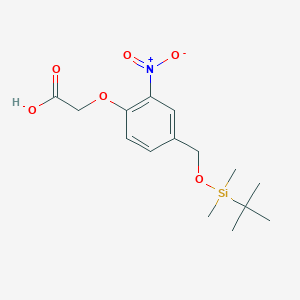
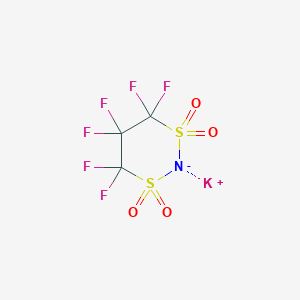
![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)